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Compound of Interest

Compound Name:
5-tert-Butyl-2-

hydroxybenzaldehyde

Cat. No.: B1270133 Get Quote

A Technical Guide to the Spectroscopic Data of 5-tert-Butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-tert-
Butyl-2-hydroxybenzaldehyde (also known as 5-tert-Butylsalicylaldehyde), a key intermediate

in the synthesis of various organic compounds. This document is intended for researchers,

scientists, and professionals in drug development who require detailed spectroscopic

information for identification, characterization, and quality control.

Molecular Structure and Properties:

IUPAC Name: 5-tert-Butyl-2-hydroxybenzaldehyde

Synonyms: 5-tert-Butylsalicylaldehyde

CAS Number: 2725-53-3

Molecular Formula: C₁₁H₁₄O₂

Molecular Weight: 178.23 g/mol
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Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 5-tert-Butyl-2-hydroxybenzaldehyde.

¹H NMR (Proton NMR) Data
Chemical Shift (δ) ppm Multiplicity Assignment

Predicted 10.86 Singlet -OH (Phenolic)

Predicted 9.89 Singlet -CHO (Aldehyde)

Predicted 7.59 Multiplet Aromatic CH

Predicted 7.51 Doublet Aromatic CH

Predicted 6.94 Doublet Aromatic CH

Predicted 1.33 Singlet -C(CH₃)₃ (tert-Butyl)

Note: The provided ¹H NMR data is based on prediction and should be confirmed with

experimental results.

¹³C NMR (Carbon NMR) Data
No experimental or predicted ¹³C NMR data for 5-tert-Butyl-2-hydroxybenzaldehyde was

found in the searched resources. Researchers should perform this analysis to obtain a

complete spectroscopic profile.

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad O-H Stretch (Phenolic)

~2960 Strong C-H Stretch (tert-Butyl)

~2870, ~2770 Medium C-H Stretch (Aldehyde)

~1665 Strong C=O Stretch (Aldehyde)

~1600, ~1480 Medium C=C Stretch (Aromatic Ring)

~1280 Strong C-O Stretch (Phenolic)

Note: These are characteristic absorption bands for substituted salicylaldehydes. Actual peak

positions may vary slightly.

Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

178 High [M]⁺ (Molecular Ion)

163 Moderate [M-CH₃]⁺

149 Moderate [M-CHO]⁺

121 High [M-C(CH₃)₃]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways of similar compounds.

Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility

and data comparison. The following are generalized procedures that can be adapted for the

analysis of 5-tert-Butyl-2-hydroxybenzaldehyde.

NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed spectral analysis.

Sample Preparation:

Weigh approximately 10-20 mg of 5-tert-Butyl-2-hydroxybenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters

include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain

singlets for each unique carbon atom. A larger sample quantity and a longer acquisition time

are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared

spectrum.

Sample Preparation:

KBr Pellet Method:

Grind a small amount of 5-tert-Butyl-2-hydroxybenzaldehyde with dry potassium

bromide (KBr) powder in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.
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Thin Film Method (for liquids):

If the sample is a low-melting solid or an oil, a drop can be placed between two salt plates

(e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the salt plates.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically subtract the background to produce the final IR

spectrum. The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron

Ionization (EI) or Electrospray Ionization (ESI), is required.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol,

acetonitrile, or dichloromethane). The concentration should be in the range of 1 µg/mL to 1

mg/mL, depending on the instrument's sensitivity.

Data Acquisition (EI-MS):

Introduce the sample into the ion source (often via a direct insertion probe or a gas

chromatograph).

The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV) to

induce ionization and fragmentation.

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 5-tert-Butyl-2-hydroxybenzaldehyde.

Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of "5-tert-Butyl-2-
hydroxybenzaldehyde"]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1270133?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

